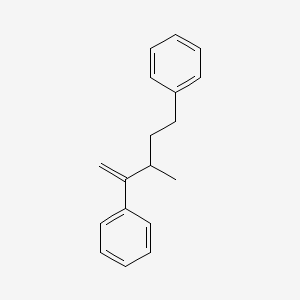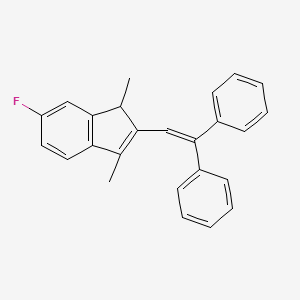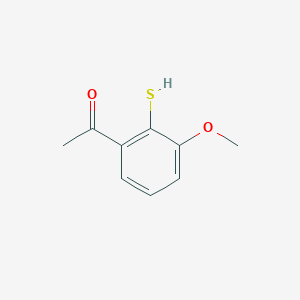![molecular formula C19H19F2OP B14185849 (Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane CAS No. 924366-53-0](/img/structure/B14185849.png)
(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane is a complex organophosphorus compound. It features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. The compound also contains two 4-fluorophenyl groups and an oxo-lambda~5~-phosphane moiety, making it a unique and versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the 4-Fluorophenyl Groups: This step often involves a Friedel-Crafts alkylation reaction using 4-fluorobenzene and a suitable alkylating agent.
Attachment of the Oxo-lambda~5~-phosphane Moiety: This can be done through a reaction with a phosphorus oxychloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters is crucial to achieve high efficiency and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the oxo-lambda~5~-phosphane moiety to a phosphine.
Substitution: The 4-fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalytic process.
Material Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.
Industry
Polymer Production: The compound can be used as a monomer or a co-monomer in the production of specialty polymers with enhanced properties.
Agriculture: It can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
作用机制
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane involves its interaction with specific molecular targets. The oxo-lambda~5~-phosphane moiety can coordinate with metal ions, influencing various biochemical pathways. The bicyclo[2.2.1]heptane structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors, thereby modulating their activity.
相似化合物的比较
Similar Compounds
(Bicyclo[2.2.1]heptan-2-yl)diphenylphosphane: Similar structure but lacks the fluorine atoms, resulting in different reactivity and applications.
(Bicyclo[2.2.1]heptan-2-yl)bis(4-chlorophenyl)oxo-lambda~5~-phosphane: Chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
Uniqueness
The presence of 4-fluorophenyl groups in (Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane imparts unique electronic properties, enhancing its reactivity and making it suitable for specific applications in catalysis, material science, and drug development.
属性
CAS 编号 |
924366-53-0 |
|---|---|
分子式 |
C19H19F2OP |
分子量 |
332.3 g/mol |
IUPAC 名称 |
2-bis(4-fluorophenyl)phosphorylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C19H19F2OP/c20-15-3-7-17(8-4-15)23(22,18-9-5-16(21)6-10-18)19-12-13-1-2-14(19)11-13/h3-10,13-14,19H,1-2,11-12H2 |
InChI 键 |
WCUPFYKIXLBYFZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2P(=O)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)

![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)






![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)


